molecular formula C12H18N2 B1428385 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine CAS No. 1248046-98-1

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine

Cat. No. B1428385
M. Wt: 190.28 g/mol
InChI Key: FFGCIBXIFBMSTE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is a chemical compound with the CAS Number: 1248046-98-1 . It has a molecular weight of 190.29 and a molecular formula of C12H18N2 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is 1S/C12H18N2/c13-12(11-5-1-2-6-11)8-10-4-3-7-14-9-10/h3-4,7,9,11-12H,1-2,5-6,8,13H2 . The Canonical SMILES representation is C1CCC(C1)C(CC2=CN=CC=C2)N .


Physical And Chemical Properties Analysis

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine has a molecular weight of 190.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 190.146998583 g/mol . The Topological Polar Surface Area is 38.9 Ų . It has a Heavy Atom Count of 14 .

Scientific Research Applications

Asymmetric Synthesis of γ-Nitrocarbonyl Compounds

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine has been utilized in the synthesis of C2-symmetric chiral tertiary amines. These amines, when combined with squaramide fragments, have shown effectiveness in catalyzing asymmetric additions of β-dicarbonyl compounds to nitroolefins. This leads to high yields and enantiomeric excess, demonstrating the compound's utility in asymmetric synthesis (Kostenko, Kucherenko, & Zlotin, 2018).

Synthesis of Dihydropyrindines and Tetrahydroquinolines

Research has shown that 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine can be used in the one-pot, four-component synthesis of dihydropyrindines and tetrahydroquinolines. These compounds are important due to their presence in various bioactive molecules and pharmaceuticals (Yehia, Polborn, & Müller, 2002).

Development of Palladium(II) Complexes

This compound has been used in the creation of potential hemilabile (imino)pyridine Palladium(II) complexes. These complexes are significant for their selective catalytic activities, particularly in ethylene dimerization, which is a crucial process in the chemical industry (Nyamato, Ojwach, & Akerman, 2015).

Catalysis in Methoxycarbonylation of Olefins

Research has explored the use of 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine in palladium(II) complexes as catalysts for the methoxycarbonylation of olefins. This process is vital for the production of esters from olefins, showcasing the compound's role in facilitating important chemical reactions (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Silver-Catalyzed Cyclization

The compound has been applied in silver-catalyzed cycloisomerization for the synthesis of various imidazopyridines. This method offers a new and practical approach for synthesizing these compounds, which are of interest in various fields including pharmaceuticals (Chioua, Soriano, Infantes, Jimeno, Marco-Contelles, & Samadi, 2013).

Microwave-Assisted Synthesis

The compound plays a role in microwave-assisted synthesis, particularly in the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine. Microwave-assisted methods are known for their efficiency and speed, making this application significant in accelerating chemical synthesis (Ankati & Biehl, 2010).

Safety And Hazards

The compound has a storage temperature of 4 . It has a GHS05 and GHS07 pictogram, with a signal word of "Danger" . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

1-cyclopentyl-2-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12(11-5-1-2-6-11)8-10-4-3-7-14-9-10/h3-4,7,9,11-12H,1-2,5-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGCIBXIFBMSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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